molecular formula C19H19BrN2O3S B301045 5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Katalognummer B301045
Molekulargewicht: 435.3 g/mol
InChI-Schlüssel: QLLQUGNDJAOTRH-QHOMEFQRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BM-212, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. BM-212 has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-tubercular effects.

Wirkmechanismus

The mechanism of action of 5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is its potential therapeutic applications in various diseases, including inflammation, cancer, and tuberculosis. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One potential direction is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to investigate its anti-cancer effects in vivo and its potential use in cancer therapy. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify its molecular targets.

Synthesemethoden

The synthesis of 5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the condensation reaction between 5-bromo-2-furaldehyde and 4-ethoxyaniline, followed by the reaction with 3-propyl-1,3-thiazolidine-4-one. The reaction is carried out in the presence of a catalyst and under reflux conditions. The yield of this compound is typically around 60-70%, and the purity can be increased by recrystallization.

Wissenschaftliche Forschungsanwendungen

5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been shown to exhibit anti-tubercular effects by inhibiting the growth of Mycobacterium tuberculosis.

Eigenschaften

Molekularformel

C19H19BrN2O3S

Molekulargewicht

435.3 g/mol

IUPAC-Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19BrN2O3S/c1-3-11-22-18(23)16(12-15-9-10-17(20)25-15)26-19(22)21-13-5-7-14(8-6-13)24-4-2/h5-10,12H,3-4,11H2,1-2H3/b16-12-,21-19?

InChI-Schlüssel

QLLQUGNDJAOTRH-QHOMEFQRSA-N

Isomerische SMILES

CCCN1C(=O)/C(=C/C2=CC=C(O2)Br)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=NC3=CC=C(C=C3)OCC

Kanonische SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=NC3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.